molecular formula C9H9ClN4 B13175282 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine

Cat. No.: B13175282
M. Wt: 208.65 g/mol
InChI Key: RXLHTBAAVUXBKD-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a chlorine atom, a methyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Imidazole Substitution: The imidazole moiety can be introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with 1-methyl-1H-imidazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The pyridazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methylpyridazine: Lacks the imidazole moiety, resulting in different chemical and biological properties.

    4-(1-methyl-1H-imidazol-2-yl)pyridazine:

    6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine: Lacks the chlorine atom, leading to different substitution patterns and reactivity.

Uniqueness

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both the chlorine atom and the imidazole moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

3-chloro-6-methyl-4-(1-methylimidazol-2-yl)pyridazine

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(8(10)13-12-6)9-11-3-4-14(9)2/h3-5H,1-2H3

InChI Key

RXLHTBAAVUXBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C2=NC=CN2C

Origin of Product

United States

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